ethyl 2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate
Description
Ethyl 2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate is a synthetic heterocyclic compound featuring a pyrimido[5,4-b]indole core substituted with a 4-methoxyphenyl group at position 3 and a sulfanylacetate ester moiety at position 2. The pyrimidoindole scaffold is known for its structural complexity and pharmacological relevance, particularly in targeting Toll-like receptor 4 (TLR4) and other inflammatory pathways .
Properties
IUPAC Name |
ethyl 2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-3-28-17(25)12-29-21-23-18-15-6-4-5-7-16(15)22-19(18)20(26)24(21)13-8-10-14(27-2)11-9-13/h4-11,22H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGBBLNQZFGDHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC)NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Pyrimido[5,4-b]indole Moiety: This step involves the cyclization of the indole derivative with appropriate reagents to form the pyrimido[5,4-b]indole structure.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the indole derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Ethyl 2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles such as amines or alkoxides replace the sulfanyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate is a complex organic compound with potential applications in medicinal chemistry, particularly as a scaffold for drug development, due to its pyrimidoindole structure, which is known for its biological activity. The compound can be classified as a pyrimidine derivative and contains an indole moiety, which is characteristic of many biologically active compounds.
Potential Applications
- Interaction with Biological Targets The compound's unique structure allows it to interact with various biological targets, making it of interest for further research and applications in pharmacology. Research into similar compounds indicates that modifications on the pyrimidine or indole moieties can significantly alter binding affinity and selectivity towards these targets.
- Enzyme and Receptor Activity The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors.
- Chemical Reactions this compound can participate in various chemical reactions typical for compounds containing ester and thioether functionalities. Reactivity studies often involve evaluating conditions such as pH, temperature, and solvent effects to understand the compound's stability and reactivity profile.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes for this compound are not extensively documented in available literature, similar compounds often employ controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically used to monitor progress and confirm product formation.
Other relevant information
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally analogous derivatives, highlighting substituent variations and their impact on molecular properties:
*Estimated based on analogs in .
Biological Activity
Ethyl 2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate is a complex organic compound that has garnered attention for its diverse biological activities. This article explores the synthesis, structural characteristics, and biological properties of this compound, drawing from various research studies.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step organic reaction involving the reaction of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one with ethyl chloroacetate. The resulting molecular formula is with a molecular weight of 409.46 g/mol . The IUPAC name for this compound is ethyl 2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate.
Biological Activities
1. Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated the effectiveness of related compounds against various bacterial strains, including those resistant to conventional antibiotics .
2. Antitumor Properties
The compound has shown promising antitumor activity in several studies. For example, derivatives featuring the pyrimidoindole structure have been linked to cytotoxic effects against cancer cell lines. This suggests potential therapeutic applications in oncology .
3. Anticonvulsant Activity
this compound has also been investigated for its anticonvulsant properties. Some studies report that related compounds demonstrate efficacy in reducing seizure activity in experimental models .
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
A study conducted by Pandey et al. (2009) evaluated the antimicrobial activity of various derivatives containing the pyrimidoindole moiety. The results indicated that these compounds had a broad spectrum of activity against Gram-positive and Gram-negative bacteria .
Case Study 2: Antitumor Activity
In a study published by Khalil et al., the antitumor effects of pyrimidoindole derivatives were assessed using MTT assays on several cancer cell lines. The findings revealed significant cytotoxicity correlated with increased concentrations of the tested compounds .
Case Study 3: Anticonvulsant Effects
El-Azab et al. (2013) reported on the anticonvulsant properties of similar thiazolidine derivatives. The study demonstrated that these compounds reduced seizure frequency in animal models, suggesting a mechanism that may involve modulation of neurotransmitter systems .
Summary Table of Biological Activities
| Activity Type | Reference | Findings |
|---|---|---|
| Antimicrobial | Pandey et al., 2009 | Broad-spectrum activity against bacterial strains |
| Antitumor | Khalil et al., 2016 | Significant cytotoxicity in cancer cell lines |
| Anticonvulsant | El-Azab et al., 2013 | Reduced seizure frequency in animal models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
